An In-depth Technical Guide to the Mechanism of Action of LY-2584702 Tosylate Salt
An In-depth Technical Guide to the Mechanism of Action of LY-2584702 Tosylate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K or S6K1).[1][2][3][4][5][6][7][8][9][10] As a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K plays a pivotal role in regulating cell proliferation, growth, and survival.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of LY-2584702, detailing its molecular interactions, cellular effects, and preclinical and clinical activity. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to support further research and development.
Introduction
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. A key downstream mediator of this pathway is the p70 ribosomal protein S6 kinase (p70S6K), a serine/threonine kinase that, upon activation, phosphorylates the S6 ribosomal protein (rpS6) and other substrates involved in protein synthesis and cell cycle progression.[4] LY-2584702 tosylate salt has been developed as a selective inhibitor of p70S6K, offering a targeted approach to disrupt this critical oncogenic signaling cascade.
Mechanism of Action
LY-2584702 acts as a selective, ATP-competitive inhibitor of p70S6K.[1][2][3][5][6][7][8][9][10] By binding to the ATP-binding pocket of the p70S6K enzyme, it prevents the transfer of phosphate (B84403) from ATP to the kinase's substrates, thereby inhibiting its catalytic activity. This leads to a reduction in the phosphorylation of downstream targets, most notably the S6 ribosomal protein. The inhibition of S6 phosphorylation disrupts the initiation of protein synthesis of a specific subset of mRNAs, ultimately leading to decreased cell proliferation and tumor growth.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. Upon activation by growth factors, PI3K activates Akt, which in turn activates mTOR complex 1 (mTORC1). mTORC1 directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates multiple substrates, including the S6 ribosomal protein, leading to enhanced protein synthesis and cell cycle progression. LY-2584702 directly targets and inhibits p70S6K, thereby blocking these downstream effects.
Quantitative Data
The following tables summarize the key quantitative data for LY-2584702 tosylate salt.
Table 1: In Vitro Potency
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (p70S6K) | 4 nM | Enzyme Assay | [1][2][3][4][8][9][10][11] |
| IC50 (S6K1) | 2 nM | Enzyme Assay | [1][10][11] |
| IC50 (pS6 Inhibition) | 0.1 - 0.24 µM | HCT116 cells | [1][2][3][8][9][10][11] |
| IC50 (pS6 Inhibition) | 100 nM | In cells | [1][10][11] |
| IC50 (MSK2) | 58 - 176 nM | Enzyme Assay | [1][10][11] |
| IC50 (RSK) | 58 - 176 nM | Enzyme Assay | [1][10][11] |
Table 2: Preclinical In Vivo Efficacy
| Animal Model | Cell Line | Dose | Effect | Reference |
| Xenograft | U87MG Glioblastoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant antitumor efficacy | [2][4][8][11] |
| Xenograft | HCT116 Colon Carcinoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant antitumor efficacy | [1][2][4][8][10][11] |
| Xenograft | HCT116 Colon Carcinoma | TMED50: 2.3 mg/kg | Statistically significant tumor growth reduction | [1][4][10][11] |
| Xenograft | HCT116 Colon Carcinoma | TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [1][4][10][11] |
Table 3: Phase I Clinical Trial Data
| Parameter | Value | Population | Reference |
| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | Advanced Solid Tumors | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of LY-2584702.
p70S6K Kinase Assay
This protocol is adapted from commercially available kinase assay kits and literature descriptions.
Materials:
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Purified recombinant p70S6K enzyme
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S6K substrate peptide (e.g., KKRNRTLTV)
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Kinase Assay Buffer (e.g., 20 mM MOPS pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/ml BSA)
-
ATP
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[γ-33P]ATP or ADP-Glo™ Kinase Assay kit
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LY-2584702 tosylate salt
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96-well plates
Procedure:
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Prepare serial dilutions of LY-2584702 in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, S6K substrate peptide, and magnesium acetate.
-
Add the diluted LY-2584702 or vehicle control to the appropriate wells.
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Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP (or cold ATP for ADP-Glo™ assay) and the p70S6K enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 30-45 minutes).
-
For radioactive assays, stop the reaction by adding 3% phosphoric acid and spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is then converted to a luminescent signal.
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Calculate the IC50 value by plotting the percent inhibition versus the log concentration of LY-2584702.
Western Blotting for Phospho-S6
This protocol describes the detection of phosphorylated S6 ribosomal protein in cell lysates.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. ulab360.com [ulab360.com]
- 4. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. altogenlabs.com [altogenlabs.com]
- 7. protocols.io [protocols.io]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
